molecular formula C6H14Sn B1594162 ALLYLTRIMETHYLTIN CAS No. 762-73-2

ALLYLTRIMETHYLTIN

Cat. No.: B1594162
CAS No.: 762-73-2
M. Wt: 204.89 g/mol
InChI Key: IYYAXTUFJCBGQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: ALLYLTRIMETHYLTIN can be synthesized through various methods, including the reaction of organotin halides with appropriate organic reagents. One common method involves the use of Grignard reagents, which facilitate the formation of tin-carbon bonds . The reaction typically occurs under an inert atmosphere to prevent oxidation and is often carried out in solvents like tetrahydrofuran or diethyl ether.

Industrial Production Methods: Industrial production of stannane, trimethyl-2-propenyl- often involves large-scale reactions using similar methods to those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .

Mechanism of Action

The mechanism by which stannane, trimethyl-2-propenyl- exerts its effects involves its ability to form stable tin-carbon bonds. These bonds can participate in various chemical reactions, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Properties

IUPAC Name

trimethyl(prop-2-enyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5.3CH3.Sn/c1-3-2;;;;/h3H,1-2H2;3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYAXTUFJCBGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227059
Record name Stannane, trimethyl-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762-73-2
Record name Stannane, trimethyl-2-propenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, trimethyl-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the reaction mechanism of Allyltrimethyltin with benzoyl peroxide?

A: this compound reacts with benzoyl peroxide primarily through a cyclic transition state, leading to the formation of allyl benzoate and trimethyltin benzoate. This is noteworthy as it represents the first documented case of a molecular reaction between a peroxide and an allyltin compound. [, ]

Q2: What are the main applications of this compound in organometallic synthesis?

A: this compound serves as a versatile reagent for synthesizing various π-enyl metal carbonyl derivatives. It reacts with a wide array of metal carbonyl halides and related compounds, yielding π-allyl, π-cyclopentadienyl, and π-indenyl metal carbonyl derivatives, often under mild conditions and with high yields. []

Q3: How does the structure of this compound influence its polymerization behavior compared to other organometallic compounds?

A: this compound, along with other allyl derivatives of tin and lead and vinyl derivatives of tin, resists polymerization through radical mechanisms. Moreover, it acts as an inhibitor in the polymerization of vinyl monomers like styrene and methyl methacrylate. This inhibitory effect increases with the number of allyl or vinyl groups present in the organometallic molecule. Notably, allyltin compounds exhibit stronger inhibition compared to their corresponding vinyl counterparts. []

Q4: How does the inhibitory effect of this compound compare to other related organotin compounds?

A: Studies have revealed a specific order of inhibitory action on vinyl monomer polymerization among various organometallic compounds. The order is as follows: tetraallyltin > tetravinyltin > this compound > diallyldiphenyltin > allyltriphenyltin > vinyltriphenyltin > vinyltrimethyltin. [] This suggests a structure-activity relationship where the number and type of substituents on the tin atom directly influence the compound's ability to inhibit polymerization.

Q5: Are there any spectroscopic studies that provide insights into the electronic structure of this compound?

A: Yes, photoelectron spectroscopy studies have been conducted on this compound. These studies, often in comparison to cyclopropylcarbinyltrimethyltin, provide valuable information about the sigma-sigma and sigma-pi conjugation within the molecule, contributing to a deeper understanding of its electronic structure and reactivity. [, ]

Q6: Has this compound been used in asymmetric synthesis?

A: Research has demonstrated the successful application of this compound in enantioselective protonation reactions. Specifically, the use of Lewis acid assisted chiral Brønsted acids has enabled the enantioselective protonation of prochiral this compound, representing a significant advancement in asymmetric synthesis. [, ]

Q7: How does this compound react with platinum complexes?

A: Studies have investigated the reactions of this compound with specific platinum complexes, such as diethylene(tertiary)phosphine platinum complexes. These reactions provide insights into the coordination chemistry of this compound and its potential in forming organometallic complexes with transition metals. []

Q8: Can this compound participate in reactions with organic halides?

A: Research has explored the reactivity of this compound with organic halides. This area of study is crucial for understanding the potential of this compound in forming new carbon-carbon bonds, a fundamental process in organic synthesis. []

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